Procodazole

Catalog No.
S003992
CAS No.
23249-97-0
M.F
C10H10N2O2
M. Wt
190.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Procodazole

CAS Number

23249-97-0

Product Name

Procodazole

IUPAC Name

3-(1H-benzimidazol-2-yl)propanoic acid

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

InChI

InChI=1S/C10H10N2O2/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14)

InChI Key

XYWJNTOURDMTPI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)CCC(=O)O

Synonyms

benzimidazolyl-2-propionic acid, procodazol, propazole, propazole, monosodium salt

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC(=O)O

Description

The exact mass of the compound Procodazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760399. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. It belongs to the ontological category of benzimidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Procodazole is an organic compound with the chemical formula C₁₀H₁₀N₂O₂ and a CAS number of 23249-97-0. It is recognized for its diverse biological activities, particularly as an antiviral and antibacterial agent. Procodazole functions as a non-specific active immunoprotective agent, enhancing the immune response against various infections. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in developing treatments for infectious diseases and other health conditions.

Disrupting Microtubule Dynamics

Procodazole functions by inhibiting microtubule polymerization, the process by which tubulin subunits assemble to form microtubules. This disrupts the normal dynamics of microtubules, which are constantly undergoing cycles of growth and shrinkage []. By preventing proper microtubule assembly, procodazole can interfere with cell division, mitosis, and other microtubule-dependent processes.

This ability to disrupt microtubule dynamics makes procodazole a valuable tool for researchers studying various cellular functions. It allows scientists to investigate the role of microtubules in different biological processes by observing the effects of procodazole treatment on cells.

Areas of Scientific Research

Procodazole is used in various scientific research applications, including:

  • Cell biology: Studying the role of microtubules in cell division, mitosis, and other cellular processes [, ].
  • Cancer research: Investigating the potential of procodazole as an anti-cancer agent due to its ability to disrupt microtubule dynamics, which are essential for cancer cell proliferation [].
  • Neurobiology: Studying the role of microtubules in neuronal development and function [].
  • Parasitology: Investigating the effects of procodazole on microtubules in parasitic organisms, potentially leading to new antiparasitic drugs [].
, notable among them are:

  • Oxidation: Procodazole can undergo oxidation reactions, leading to the formation of various oxidized derivatives, which may exhibit altered biological activity.
  • Hydrolysis: The compound can also hydrolyze under acidic or basic conditions, potentially affecting its stability and efficacy in biological systems .
  • Substitution Reactions: Procodazole can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups that can enhance its therapeutic properties .

Procodazole exhibits a range of biological activities:

  • Antiviral Properties: It has been shown to possess antiviral activity, making it a candidate for treating viral infections .
  • Antibacterial Effects: The compound acts as an antibacterial agent, inhibiting the growth of various bacterial strains .
  • Immunomodulatory Effects: Procodazole enhances the immune response, functioning as a potentiator against both viral and bacterial infections .
  • Antiparasitic Activity: It has also demonstrated efficacy in reducing parasitic burdens in infected organisms, indicating its potential use in treating parasitic diseases .

The synthesis of Procodazole typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available aromatic compounds.
  • Formation of Intermediate Compounds: Key intermediates are generated through various chemical transformations, including nitration and reduction processes.
  • Final Coupling Reaction: The final step usually involves coupling the intermediates to form Procodazole, often under controlled conditions to ensure high purity and yield.

Specific synthetic routes may vary depending on the desired purity and scale of production but generally follow established organic synthesis protocols .

Procodazole finds applications across various fields:

  • Pharmaceuticals: It is used in developing antiviral and antibacterial medications.
  • Agriculture: The compound may be explored for its potential use as a pesticide or fungicide due to its antimicrobial properties.
  • Research: Procodazole serves as a tool in biochemical research to study immune responses and pathogen interactions .

Studies on Procodazole's interactions reveal important insights into its mechanism of action:

  • Drug Interactions: Research indicates that Procodazole may interact with other pharmaceuticals, potentially enhancing or diminishing their effects. Careful consideration is necessary when co-administering with other drugs .
  • Biological Pathways: Investigations into its impact on cellular pathways have shown that it can modulate immune responses and influence pathogen survival rates within host organisms .

Several compounds share structural or functional similarities with Procodazole. Here is a comparison highlighting its uniqueness:

Compound NameChemical FormulaBiological ActivityUnique Features
BenzimidazoleC₇H₆N₂AntimicrobialKnown for broad-spectrum activity
MetronidazoleC₆H₉N₃O₃AntiprotozoalSpecific against protozoan infections
IvermectinC₂₁H₂₅N₃O₅AntiparasiticHighly effective against nematodes
Azole CompoundsVariesAntifungalTarget specific fungal pathways

Procodazole's unique combination of antiviral, antibacterial, and immunomodulatory properties distinguishes it from these similar compounds. Its broad-spectrum activity makes it a versatile candidate for further research and application in therapeutic contexts .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

190.074227566 g/mol

Monoisotopic Mass

190.074227566 g/mol

Heavy Atom Count

14

UNII

SG5IU7FD3R

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23249-97-0

Wikipedia

Procodazole

Dates

Modify: 2023-09-12

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